8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline chemical structure and properties
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline chemical structure and properties
An In-Depth Technical Guide to 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Abstract
This technical guide provides a comprehensive overview of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The tetrahydroquinoline (THQ) core is a well-established "privileged scaffold," frequently found in bioactive molecules and natural products.[1][2][3] The strategic incorporation of a methyl group at the 8-position and a trifluoromethyl (CF₃) group at the 5-position is designed to modulate the molecule's physicochemical and pharmacokinetic properties. The electron-withdrawing nature and metabolic stability of the CF₃ group can enhance lipophilicity, cell permeability, and resistance to metabolic degradation.[4][5] This guide details the compound's structural characteristics, predicted physicochemical properties, plausible synthetic routes, and potential applications, offering a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: A Scaffold of Therapeutic Potential
The development of novel small-molecule therapeutics often relies on the use of proven structural motifs that consistently exhibit favorable drug-like properties. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a prime example of such a privileged structure, serving as the foundation for a wide array of pharmacologically active agents.[1][2]
The Significance of the Tetrahydroquinoline Core
The THQ framework, a fused bicyclic system comprising a benzene ring and a fully hydrogenated pyridine ring, is a common feature in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups to interact with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including potential as mTOR inhibitors for cancer therapy and as modulators of epigenetic targets.[2][3]
The Strategic Role of Trifluoromethyl and Methyl Groups
The functionalization of a core scaffold is a critical step in optimizing a molecule's therapeutic potential.
-
Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability and lipophilicity.[4][5] The strong carbon-fluorine bond is resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug candidate.[5] Furthermore, its steric and electronic properties can significantly influence binding affinity and selectivity for a target protein.[5]
-
Methyl (-CH₃) Group: Often referred to as a "magic methyl" in drug discovery, the addition of a methyl group can have a profound and sometimes unexpectedly positive impact on a molecule's properties.[6] It can improve potency by filling a small hydrophobic pocket in a protein's binding site, block a site of metabolism, or favorably alter the molecule's conformation.[6]
The combination of the THQ scaffold with these two key functional groups makes 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline a compelling subject for synthetic and pharmacological investigation.
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is essential for predicting its behavior in biological systems and for designing synthetic and analytical protocols.
Chemical Structure and Nomenclature
-
IUPAC Name: 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
-
Molecular Formula: C₁₁H₁₂F₃N
-
Molecular Weight: 215.22 g/mol
-
Core Scaffold: 1,2,3,4-Tetrahydroquinoline[1]
Physicochemical Data Summary
The following table summarizes key physicochemical properties, many of which are calculated based on the structure, as experimental data for this specific molecule is limited. These parameters are crucial for predicting oral bioavailability, membrane permeability, and overall drug-likeness.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 215.22 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Suggests excellent cell membrane permeability and potential for blood-brain barrier penetration.[7] |
| LogP (Octanol-Water Partition Coeff.) | 3.7 - 3.8 (Predicted) | Indicates high lipophilicity, which can improve membrane crossing but may also increase metabolic clearance if too high.[7] |
| Hydrogen Bond Donors | 1 (from the N-H group) | Contributes to target binding and solubility.[7] |
| Hydrogen Bond Acceptors | 1 (from the Nitrogen atom) | Contributes to target binding and solubility.[7] |
| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding to a target.[7] |
Synthesis and Characterization
Retrosynthetic Analysis
A logical approach to the synthesis involves the formation of the corresponding quinoline followed by selective reduction of the pyridine ring. This retrosynthesis simplifies the target into more readily available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol: Two-Step Approach
This protocol outlines a classical and reliable method for synthesizing the target molecule.
Step 1: Doebner-von Miller Synthesis of 8-Methyl-5-(trifluoromethyl)quinoline
The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines. It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.
-
Reaction Setup: To a solution of 2-methyl-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a strong acid catalyst such as hydrochloric acid or sulfuric acid.
-
Addition of Reagents: Slowly add crotonaldehyde or a precursor like paraldehyde (approx. 1.2 eq) to the mixture. An oxidizing agent, such as arsenic pentoxide or the aniline itself, is often included.
-
Causality: The acid catalyzes the condensation and cyclization, while the oxidizing agent facilitates the final aromatization to the quinoline ring.
-
-
Heating and Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, neutralize the mixture with a base (e.g., sodium hydroxide solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 8-methyl-5-(trifluoromethyl)quinoline intermediate by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation to 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
The selective reduction of the nitrogen-containing heterocyclic ring of the quinoline is a standard procedure.
-
Catalyst Preparation: In a high-pressure reaction vessel, add the 8-methyl-5-(trifluoromethyl)quinoline intermediate (1.0 eq) dissolved in a solvent like ethanol or methanol. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (Adam's catalyst).
-
Causality: Heterogeneous catalysts like Pd/C are highly effective for the hydrogenation of aromatic N-heterocycles. The reaction occurs on the surface of the catalyst.[1]
-
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Further purification can be achieved via chromatography if necessary.
Post-Synthesis Workflow
The following workflow illustrates the standard procedure for purifying and validating the final compound.
Caption: Standard workflow for purification and analysis.
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. The following data are predicted based on the known chemical shifts and coupling patterns of similar structures.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range. NH Proton: A broad singlet around 3.5-4.5 ppm. CH₂ Protons (aliphatic): Two multiplets/triplets around 3.3 ppm (N-CH₂) and 2.8 ppm (Ar-CH₂). CH₂ Protons (aliphatic): A multiplet around 1.9 ppm (-CH₂-). Methyl Protons: A singlet around 2.2-2.4 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the ~115-150 ppm range. The carbon attached to the CF₃ group will be a quartet due to C-F coupling. Aliphatic Carbons: Signals in the ~20-50 ppm range. Methyl Carbon: A signal around 15-20 ppm. CF₃ Carbon: A quartet signal around 120-130 ppm. |
| ¹⁹F NMR | A single, sharp singlet around -60 to -65 ppm, characteristic of a benzotrifluoride moiety. |
| Mass Spec (ESI+) | Predicted [M+H]⁺ ion at m/z = 216.09. |
Reactivity and Potential Applications
The structural features of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline suggest several avenues for its use as a building block and as a potential bioactive agent itself.
Chemical Reactivity
-
N-Functionalization: The secondary amine (N-H) is a key site for further chemical modification. It can undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Aromatic Substitution: The benzene ring can potentially undergo further electrophilic aromatic substitution, although the positions will be directed by the existing methyl and CF₃ groups.
Potential Therapeutic Applications
The THQ scaffold is associated with a wide range of biological activities, making this compound a valuable starting point for screening campaigns.
-
Oncology: Given that THQ derivatives have been investigated as mTOR and PI3K inhibitors, this compound could be screened against various cancer cell lines, particularly those associated with dysregulation of these pathways, such as certain lung cancers.[3]
-
Neurodegenerative Diseases: Tetrahydroquinolines have been explored for their potential neuroprotective effects.[10][11] The lipophilicity imparted by the CF₃ group may facilitate blood-brain barrier penetration, making it a candidate for CNS-related targets.
-
Epigenetics: The THQ scaffold has been identified as a useful core for developing modulators of epigenetic targets, such as bromodomains.[2] This molecule could serve as a fragment or starting point for designing inhibitors in this therapeutic area.
Illustrative Biological Screening Cascade
The process of evaluating a new chemical entity (NCE) like this one follows a structured cascade from initial high-throughput screening to more complex in vivo models.
Caption: A typical workflow for drug discovery screening.
Conclusion
8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline represents a strategically designed molecule that combines a privileged heterocyclic scaffold with functional groups known to impart favorable drug-like properties. Its rigid core, coupled with the metabolic stability offered by the trifluoromethyl group, makes it an attractive building block for creating diverse chemical libraries. The predictive data on its synthesis, properties, and reactivity provided in this guide serve as a foundational resource for researchers aiming to explore its potential in oncology, neuroscience, and other areas of therapeutic development.
References
-
Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available from: [Link]
-
National Science Foundation Public Access Repository (NSF-PAR). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Available from: [Link]
-
ResearchGate. Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Available from: [Link]
-
ACS Publications. Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Available from: [Link]
-
National Center for Biotechnology Information. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PubMed Central. Available from: [Link]
-
NextSDS. 5-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Available from: [Link]
-
Wikipedia. Tetrahydroquinoline. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PubMed Central. Available from: [Link]
-
National Science Foundation Public Access Repository (NSF-PAR). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link]
-
ResearchGate. Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Available from: [Link]
-
Sci-Hub. Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Available from: [Link]
-
ECHA. 8-METHYL-5-(TRIFLUOROMETHYL)QUINOLINE. Available from: [Link]
-
ACS Publications. Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available from: [Link]
-
ACS Publications. Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. Available from: [Link]
-
NextSDS. 8-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Available from: [Link]
-
SpectraBase. 6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline. Available from: [Link]
-
Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Available from: [Link]
-
Taylor & Francis Online. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available from: [Link]
-
PubChem. 1,2,3,4-Tetrahydroquinoline. Available from: [Link]
-
National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. Available from: [Link]
-
precisionFDA. 1,2,3,4-TETRAHYDROQUINOLINE. Available from: [Link]
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
